Necrostatin 2 racemate

Descripción general

Descripción

Este compuesto es particularmente notable por su capacidad para inhibir la necroptosis, una forma de muerte celular programada que es morfológicamente similar a la necrosis . A diferencia de otras necrostatinas, el racémico de Necrostatina 2 carece del efecto de direccionamiento de IDO, lo que lo hace altamente selectivo para RIPK1 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El racémico de Necrostatina 2 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un derivado de indol. La ruta sintética típicamente involucra los siguientes pasos:

Formación del Núcleo de Indol: El núcleo de indol se sintetiza a través de una reacción de síntesis de indol de Fischer.

Cloración: El derivado de indol se clora luego para introducir el átomo de cloro en la posición deseada.

Formación del Anillo de Imidazolidina-2,4-diona: El paso final involucra la formación del anillo de imidazolidina-2,4-diona a través de una reacción de ciclización.

Métodos de Producción Industrial

La producción industrial del racémico de Necrostatina 2 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los disolventes comunes utilizados incluyen dimetilsulfóxido (DMSO) y etanol, mientras que las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

Tipos de Reacciones

El racémico de Necrostatina 2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como metóxido de sodio y terc-butóxido de potasio.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del racémico de Necrostatina 2, que se pueden utilizar para la investigación y el desarrollo adicionales .

Aplicaciones Científicas De Investigación

Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .

Scientific Research Applications

Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .

RIPK1 Inhibition

- Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .

- It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .

In vitro Studies

- Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .

- It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .

In vivo Studies

- Nec-1s is effective in reducing brain injuries in animal models .

- It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .

- Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .

Disease Models

- Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .

- It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .

- In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .

- Necrostatin-1 abrogated the mouse motor neuron loss in ALS .

- Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .

- In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

- TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .

- Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .

- Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .

- Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

Mecanismo De Acción

El racémico de Necrostatina 2 ejerce sus efectos inhibiendo específicamente RIPK1. La inhibición de RIPK1 evita la autofosforilación de la cinasa, bloqueando así la vía de señalización de necroptosis. Esta inhibición es altamente selectiva, con el racémico de Necrostatina 2 siendo más de 1000 veces más selectivo para RIPK1 en comparación con otras cinasas . Los objetivos moleculares involucrados incluyen RIPK1, RIPK3 y la proteína similar al dominio de la cinasa de línea mixta (MLKL), que son componentes clave de la vía de la necroptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Necrostatina-1: El compuesto principal del racémico de Necrostatina 2, también inhibe RIPK1 pero con menos especificidad.

Necrostatina-3: Otra necrostatina que se dirige a RIPK1 pero a través de un mecanismo diferente.

Necrostatina-5: Similar a la Necrostatina-3, se dirige a RIPK1 pero tiene diferencias estructurales distintas.

Singularidad

El racémico de Necrostatina 2 es único debido a su alta especificidad para RIPK1 y su falta de efectos de direccionamiento de IDO. Esto lo convierte en una herramienta valiosa para estudiar la necroptosis y para desarrollar agentes terapéuticos que se dirigen a esta vía .

Actividad Biológica

Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.

Overview of this compound

Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .

Key Characteristics:

- Chemical Structure : Racemic mixture of Necrostatin-2.

- Target : RIPK1 autophosphorylation.

- Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .

Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.

Key Pathways Involved:

- TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .

- Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:

In Vivo Applications

Research has also explored the therapeutic potential of Necrostatin 2 in animal models:

- Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .

- Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.

Case Study 2: Cancer Therapy Enhancement

In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .

Propiedades

IUPAC Name |

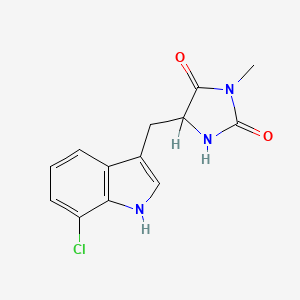

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.